molecular formula C14H17BrClNO4 B13040880 N-Boc-5-bromo-2-chloro-L-phenylalanine

N-Boc-5-bromo-2-chloro-L-phenylalanine

Cat. No.: B13040880
M. Wt: 378.64 g/mol
InChI Key: ATNXDQHIRSSYGG-NSHDSACASA-N
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Description

N-Boc-5-bromo-2-chloro-L-phenylalanine: is an organic compound with the molecular formula C14H17BrClNO4 . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of bromine and chlorine atoms on the aromatic ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used as an intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-bromo-2-chloro-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group, followed by halogenation of the aromatic ring. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Boc-5-bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Boc-5-bromo-2-chloro-L-phenylalanine is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of phenylalanine derivatives. It is also employed in the development of peptide-based drugs and as a precursor for the synthesis of bioactive molecules .

Industry: In the chemical industry, this compound is used in the production of polymers, materials, and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of N-Boc-5-bromo-2-chloro-L-phenylalanine primarily involves its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the amino group, allowing selective reactions to occur at other functional sites. The bromine and chlorine atoms on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, facilitating the synthesis of various derivatives .

Comparison with Similar Compounds

  • N-Boc-3-bromo-L-phenylalanine
  • N-Boc-5-bromo-2-indolylboronic acid
  • N-Boc-5-chloro-2-indolylboronic acid

Comparison: N-Boc-5-bromo-2-chloro-L-phenylalanine is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which allows for diverse chemical modifications. In comparison, similar compounds may have only one halogen atom or different substituents, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(2S)-3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

ATNXDQHIRSSYGG-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O

Origin of Product

United States

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